Fenmetramide Fenmetramide
Brand Name: Vulcanchem
CAS No.: 5588-29-4
VCID: VC3774941
InChI: InChI=1S/C11H13NO2/c1-8-11(14-7-10(13)12-8)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13)
SMILES: CC1C(OCC(=O)N1)C2=CC=CC=C2
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol

Fenmetramide

CAS No.: 5588-29-4

Cat. No.: VC3774941

Molecular Formula: C11H13NO2

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

Fenmetramide - 5588-29-4

Specification

CAS No. 5588-29-4
Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
IUPAC Name 5-methyl-6-phenylmorpholin-3-one
Standard InChI InChI=1S/C11H13NO2/c1-8-11(14-7-10(13)12-8)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13)
Standard InChI Key UJEPHPADGSWWRM-UHFFFAOYSA-N
SMILES CC1C(OCC(=O)N1)C2=CC=CC=C2
Canonical SMILES CC1C(OCC(=O)N1)C2=CC=CC=C2

Introduction

ParameterInformation
Common NameFenmetramide
IUPAC Name5-methyl-6-phenylmorpholin-3-one
Alternative NamesMcN-1075, 3-Morpholinone, 5-methyl-6-phenyl-
CAS Numbers5588-29-4, 5196-93-0
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Origin/ManufacturerMcNeil Laboratories Inc.
Approval StatusUnknown

Table 1: Chemical identification parameters for fenmetramide

Structural Characteristics and Properties

Fenmetramide features a morpholine ring with an attached phenyl group and methyl substituent. The core morpholine structure is a six-membered heterocyclic ring containing both oxygen and nitrogen atoms, which gives the compound its distinctive chemical properties and potential pharmacological activity.

Chemical Structure

The compound's structure consists of a morpholine ring with a carbonyl group at position 3, a methyl group at position 5, and a phenyl ring at position 6 . This structural arrangement creates two stereocenters within the molecule, allowing for different stereochemical variants.

Stereochemistry

Fenmetramide has two defined stereocenters, resulting in potential stereoisomers. The compound can exist as a racemic mixture or as specific stereoisomers such as the (5S-cis)- form, which has been separately documented in chemical databases with its own unique properties . The stereochemistry plays a significant role in the compound's three-dimensional structure and potentially influences its biological activity.

Stereochemical ParameterInformation
StereochemistryRacemic
Defined Stereocenters2/2
Optical Activity(+/-)
E/Z Centers0
Stereospecific Form(5S-cis)- variant also documented

Table 2: Stereochemical parameters of fenmetramide

Molecular Identifiers

Fenmetramide can be represented through various chemical notations that provide precise structural information:

Identifier TypeNotation
SMILESC[C@H]1NC(=O)CO[C@H]1C2=CC=CC=C2
InChIKeyUJEPHPADGSWWRM-LDYMZIIASA-N
InChIInChI=1S/C11H13NO2/c1-8-11(14-7-10(13)12-8)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13)/t8-,11-/m1/s1

Table 3: Chemical notations for fenmetramide

Physical and Chemical Properties

The documented physical and chemical properties of fenmetramide provide insight into its behavior and characteristics as a chemical entity. Many of these properties have been computationally predicted rather than experimentally determined.

Basic Physical Properties

PropertyValueStatus
Physical StateSolid (presumed)Not explicitly stated
Boiling Point396.0±42.0 °CPredicted
Density1.097±0.06 g/cm³Predicted
pKa14.00±0.60Predicted
Charge0Computed

Table 4: Physical and chemical properties of fenmetramide

The relatively high predicted boiling point suggests significant intermolecular forces, likely hydrogen bonding through the amide group. The predicted pKa value indicates that the compound would remain predominantly non-ionized at physiological pH.

Pharmacological Profile

Fenmetramide has been classified as an antidepressant drug, though detailed information about its mechanism of action, clinical efficacy, and safety profile is limited in the available scientific literature.

Structure-Activity Relationship Context

Fenmetramide contains a morpholine ring, which is a common pharmacophore present in various bioactive compounds. The morpholine ring structure has been incorporated into numerous pharmaceuticals due to its ability to enhance drug-like properties such as solubility, lipophilicity balance, and metabolic stability .

Research on morpholine-containing compounds has shown that this structural element can contribute to diverse pharmacological activities, including anticancer, antimicrobial, antidepressant, and antipsychotic effects . The presence of the phenyl and methyl substituents on the morpholine ring in fenmetramide likely influences its specific pharmacological profile and receptor interactions.

Stereochemical Variants

Fenmetramide exists in multiple stereochemical forms, including a racemic mixture and specific isomers such as the (5S-cis)- variant. These different stereochemical forms may potentially exhibit distinct pharmacological properties.

(5S-cis)-Fenmetramide

The (5S-cis)- isomer of fenmetramide has been independently documented with the CAS number 16251-53-9 . This stereoisomer has the specific stereochemical configuration of (5S,6R)-5-methyl-6-phenylmorpholin-3-one, representing one of the possible stereochemical arrangements of the fenmetramide structure.

Morpholine as a Pharmaceutical Scaffold

Fenmetramide belongs to the broader category of morpholine-containing pharmaceutical compounds. The morpholine ring serves as an important pharmacophore in medicinal chemistry, contributing to the development of numerous bioactive compounds.

Significance in Drug Design

Morpholine-based structures have gained attention in drug design due to several advantageous properties:

  • The morpholine ring can enhance aqueous solubility while maintaining suitable lipophilicity

  • It often contributes to improved metabolic stability

  • The heterocyclic structure provides opportunities for hydrogen bonding and other key molecular interactions

  • It can serve as a bioisostere for other ring systems in drug optimization

These properties make morpholine-containing compounds like fenmetramide potentially valuable within the pharmaceutical development landscape.

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